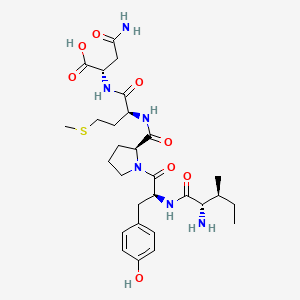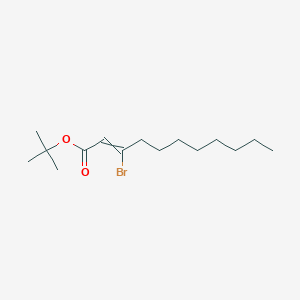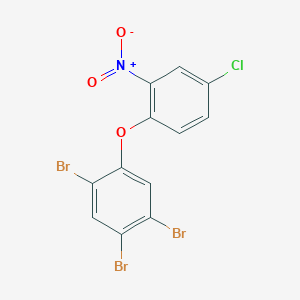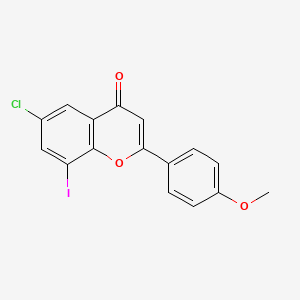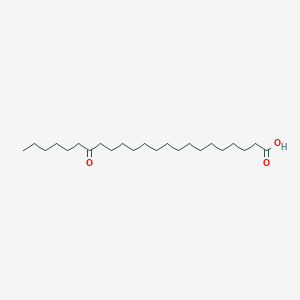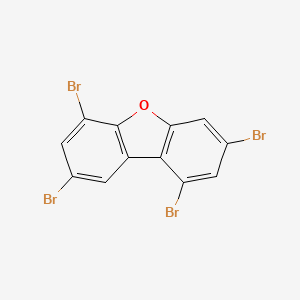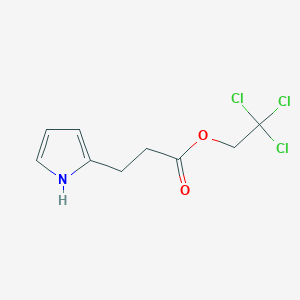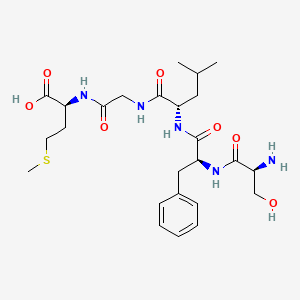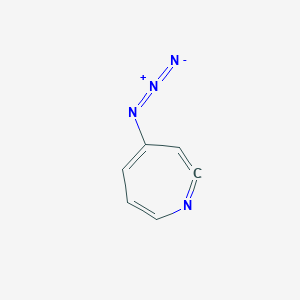
6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a hex-3-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a precursor compound using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions .
Industrial Production Methods: In an industrial setting, the production of 6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and optimized reaction parameters to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- Trifluoromethylpyridine
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Comparison: 6-Phenyl-4-(trifluoromethyl)hex-3-en-2-one is unique due to its specific structural arrangement, which combines a phenyl group with a trifluoromethyl group on a hex-3-en-2-one backbone. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Properties
CAS No. |
821799-26-2 |
|---|---|
Molecular Formula |
C13H13F3O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
6-phenyl-4-(trifluoromethyl)hex-3-en-2-one |
InChI |
InChI=1S/C13H13F3O/c1-10(17)9-12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
XBAKHQLXQGPVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
![N~1~-[1-(2,2-Diphenylethyl)piperidin-4-yl]-N~3~-ethylpropane-1,3-diamine](/img/structure/B14212893.png)
![(1S,2S,5S)-2-Methyl-3-oxo-5-(propan-2-yl)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14212895.png)
amino}methyl)-4-methylphenol](/img/structure/B14212901.png)
